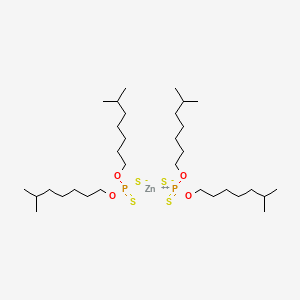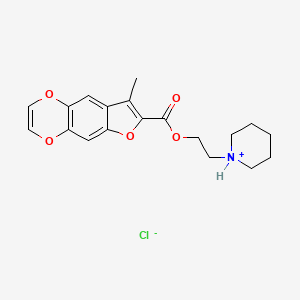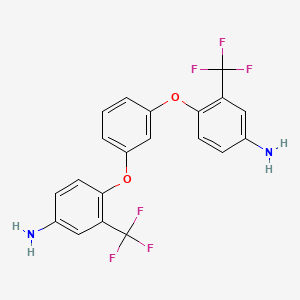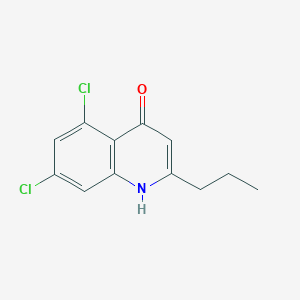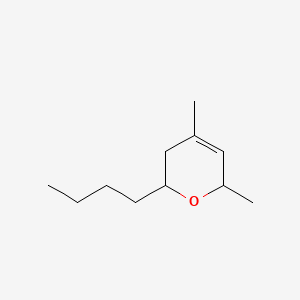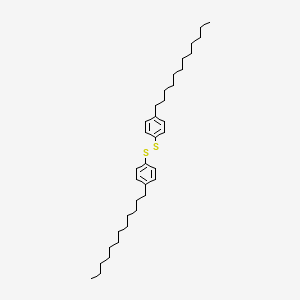
Bis(dodecylphenyl) disulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(dodecylphenyl) disulphide is an organic compound that belongs to the class of disulphides. It is characterized by the presence of two dodecylphenyl groups connected by a disulphide bond. This compound is typically a yellow to brown liquid with a pungent odor and is insoluble in water but soluble in most organic solvents . It is primarily used as a vulcanization accelerator in rubber processing, enhancing the speed and efficiency of the vulcanization process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(dodecylphenyl) disulphide typically involves the reaction of diphenyl disulphide with dodecylbenzene. The reaction is carried out in an organic solvent under controlled temperature and stirring conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: Bis(dodecylphenyl) disulphide undergoes several types of chemical reactions, including:
Oxidation: The disulphide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulphide bond can be reduced to form thiols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are used under acidic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated phenyl derivatives
Aplicaciones Científicas De Investigación
Bis(dodecylphenyl) disulphide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of bis(dodecylphenyl) disulphide involves the formation and cleavage of disulphide bonds. In biological systems, disulphide bonds play a crucial role in the folding and stabilization of proteins. This compound can interact with thiol groups in proteins, leading to the formation of disulphide bonds and influencing protein structure and function .
Comparación Con Compuestos Similares
- Diphenyl disulphide
- Dodecyl disulphide
- Bis(4-hydroxyphenyl) disulphide
Comparison: Bis(dodecylphenyl) disulphide is unique due to the presence of both dodecyl and phenyl groups, which confer specific solubility and reactivity properties. Compared to diphenyl disulphide, it has a longer alkyl chain, making it more hydrophobic and suitable for applications requiring non-polar solvents. Compared to dodecyl disulphide, the phenyl groups provide additional sites for electrophilic substitution reactions, enhancing its versatility in organic synthesis .
Propiedades
Número CAS |
28986-55-2 |
|---|---|
Fórmula molecular |
C36H58S2 |
Peso molecular |
555.0 g/mol |
Nombre IUPAC |
1-dodecyl-4-[(4-dodecylphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C36H58S2/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-38-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24H2,1-2H3 |
Clave InChI |
KCGGRYDQTBJVSH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)SSC2=CC=C(C=C2)CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


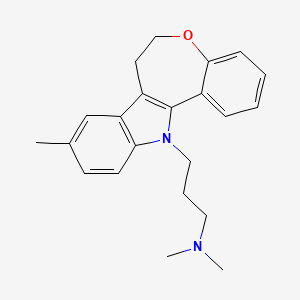



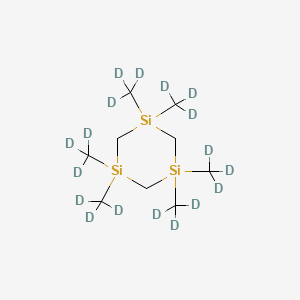
![1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
![Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B13748529.png)
